molecular formula C16H13NO3 B12967000 Ethyl 2-phenyl-1,3-benzoxazole-5-carboxylate

Ethyl 2-phenyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B12967000
M. Wt: 267.28 g/mol
InChI Key: TWXCYSPTEXWKHU-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzoxazole ring fused with a phenyl group and an ethyl ester at the 5-position, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of an oxidizing agent. One common method includes the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst . The reaction is carried out at 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as mesoporous titania-alumina mixed oxide (MTAMO), can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate can be compared with other benzoxazole derivatives:

These comparisons highlight the unique properties of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 2-phenyl-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C16H13NO3/c1-2-19-16(18)12-8-9-14-13(10-12)17-15(20-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

TWXCYSPTEXWKHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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